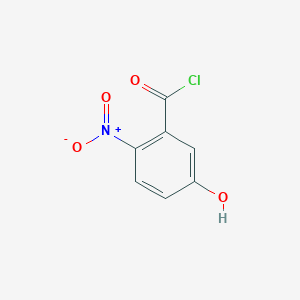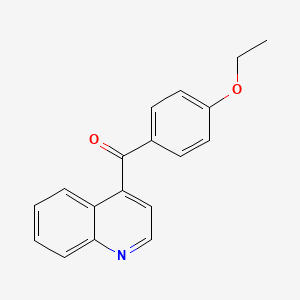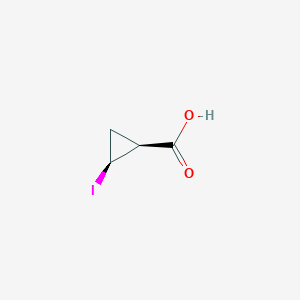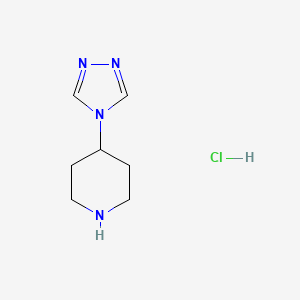![molecular formula C21H30N2O4 B1407640 1-Benzyl 7-tert-butyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate CAS No. 1523571-86-9](/img/structure/B1407640.png)
1-Benzyl 7-tert-butyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate
Vue d'ensemble
Description
1-Benzyl 7-tert-butyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate, also known as BTDD, is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound belongs to the class of spirocyclic compounds, which are known for their unique structural features and diverse biological activities.
Applications De Recherche Scientifique
Spirolactams as Conformational Mimetics
- Conformational Analysis : Spirolactams, including similar compounds to 1-Benzyl 7-tert-butyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate, have been synthesized for use in peptide synthesis as constrained surrogates of dipeptides. Their conformational analyses through NMR experiments and molecular modeling suggest potential as gamma-turn/distorted type II beta-turn mimetics (Fernandez et al., 2002).
Supramolecular Arrangements
- Crystallographic Analysis : Studies on derivatives of diazaspiro[4.5]decane, including compounds like this compound, reveal insights into their molecular and crystal structures, highlighting the role of substituents in supramolecular arrangements (Graus et al., 2010).
NMR Spectroscopy in Structural Analysis
- Stereochemical Analysis : The relative configuration of diazaspiro[4.5]decanes, a category to which our compound belongs, has been extensively studied using NMR spectroscopy, aiding in determining their stereochemistry (Guerrero-Alvarez et al., 2004).
Spirolactam Synthesis
- Synthetic Methods : Research on the synthesis of alpha, beta-unsaturated spirolactams, which are structurally related to this compound, has been conducted, offering insights into the methods and stereoselectivity of such compounds (Martín & Bermejo, 1995).
Potential Anxiolytic Activity
- Biological Activity : Some 7,8-benzo-1,3-diazaspiro[4.5]decane derivatives, which share structural similarities with our compound, have been synthesized and evaluated for their potential anxiolytic activity (Kossakowski et al., 1998).
Decarbonylation and Total Synthesis
- Chemical Transformations : The decarbonylation of N-Cbz-(D,L)-Pipecolinic acid derivatives leading to spirolactams like our compound of interest has been explored, contributing to the total synthesis of related compounds (Martin‐Lopez & Bermejo‐Gonzalez, 1994).
Crystallography of Triazaspiro Decane Derivatives
- Molecular Symmetry : Studies on the crystal structure of compounds like tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, which is structurally related, highlight molecular symmetry and conformations (Dong et al., 1999).
Propriétés
IUPAC Name |
1-O-benzyl 9-O-tert-butyl 1,9-diazaspiro[4.5]decane-1,9-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-20(2,3)27-18(24)22-13-7-11-21(16-22)12-8-14-23(21)19(25)26-15-17-9-5-4-6-10-17/h4-6,9-10H,7-8,11-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGVSKRDDSIZDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCCN2C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




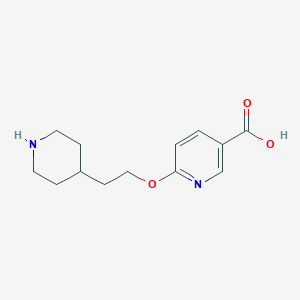
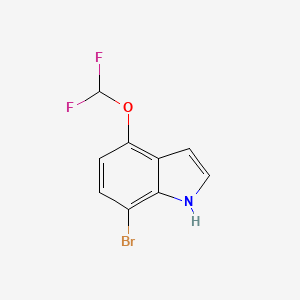




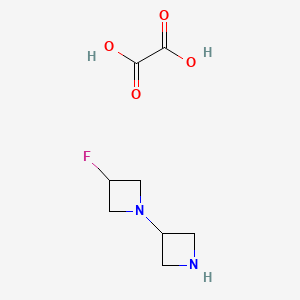
![tert-Butyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate](/img/structure/B1407567.png)
